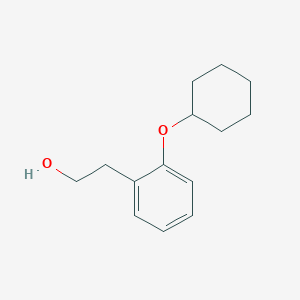

2-(2-(Cyclohexyloxy)phenyl)ethanol

Description

Overview of Aryloxyethanol and Cyclohexyl Ether Motifs in Organic Chemistry

The structure of 2-(2-(Cyclohexyloxy)phenyl)ethanol is characterized by the presence of two significant chemical functionalities: an aryloxyethanol group and a cyclohexyl ether group. The aryloxyethanol motif, which consists of an aromatic ring linked to an ethanol (B145695) group through an ether oxygen, is a common feature in a variety of biologically active molecules. For instance, compounds like 2-phenoxyethanol (B1175444) are utilized as preservatives and fixatives in pharmaceuticals and cosmetics due to their antimicrobial properties. nist.gov The electronic properties of the aromatic ring and the hydrogen-bonding capability of the hydroxyl group in the ethanol tail contribute to the diverse interactions these molecules can have with biological targets.

The cyclohexyl ether motif, on the other hand, introduces a bulky, non-polar, three-dimensional element to a molecule. researchgate.net Cyclohexyl ethers are often employed in organic synthesis as intermediates and can influence the physical properties of a compound, such as its solubility and lipophilicity. researchgate.netepa.gov The conformational flexibility of the cyclohexane (B81311) ring can also play a role in how the molecule interacts with its environment. The presence of a cyclohexyl ether can impact a molecule's metabolic stability and its ability to cross biological membranes. researchgate.net

Significance of the this compound Structure in Contemporary Chemical Research

The combination of the aryloxyethanol and cyclohexyl ether motifs within the single molecular framework of this compound gives rise to a unique set of properties that are of interest in modern chemical research. The molecule possesses both a hydrophilic hydroxyl group and a lipophilic cyclohexyl group, creating an amphipathic character that could be relevant in various applications.

Initial research indicates that this compound exhibits notable biological activity. Specifically, it has demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). smolecule.com This finding is particularly significant given the pressing global health challenge of antibiotic resistance. The unique structure of the compound, which marries the features of an alcohol and an ether, may be key to its antibacterial action and sets it apart from other similar molecules. smolecule.com

From a synthetic standpoint, the compound serves as a versatile intermediate. smolecule.com The hydroxyl group can be a handle for further chemical modifications, such as oxidation to aldehydes or ketones, or substitution reactions. smolecule.com The ether linkage, while generally stable, can also be a site for specific chemical transformations.

Scope and Objectives of Academic Inquiry into this compound

The current body of research on this compound, while still emerging, points towards several key areas of academic inquiry. A primary objective is the thorough investigation and characterization of its antibacterial properties. This includes determining the minimum inhibitory concentration (MIC) against a broader range of bacterial strains, elucidating the mechanism of action at a molecular level, and exploring its potential as a lead compound for the development of new antiseptic or antibiotic agents. smolecule.com

Another significant area of research is the exploration of its synthetic utility. Developing efficient and stereoselective synthetic routes to this compound and its derivatives is crucial for enabling further studies. Common synthetic approaches include the Williamson ether synthesis, direct alkylation of a phenol (B47542), or the reduction of a corresponding ketone. smolecule.com

Furthermore, understanding the structure-activity relationship (SAR) is a critical objective. By synthesizing and testing a library of analogues with modifications to the aromatic ring, the cyclohexyl group, or the ethanol chain, researchers can identify the key structural features responsible for its biological activity. This knowledge is fundamental for optimizing the compound's potency and selectivity. The compound's potential applications extend to the chemical industry, where it could serve as a building block for specialty chemicals and fragrances. smolecule.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | smolecule.com |

| Molecular Weight | 220.31 g/mol | smolecule.com |

| Appearance | Colorless to pale yellow liquid | smolecule.com |

| IUPAC Name | 2-(2-cyclohexyloxyphenyl)ethanol | smolecule.com |

| InChI | InChI=1S/C14H20O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10-11H2 | smolecule.com |

| InChI Key | OHCDIWBYZHQEHZ-UHFFFAOYSA-N | smolecule.com |

| Canonical SMILES | C1CCC(CC1)OC2=CC=CC=C2CCO | smolecule.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-(2-cyclohexyloxyphenyl)ethanol |

InChI |

InChI=1S/C14H20O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10-11H2 |

InChI Key |

OHCDIWBYZHQEHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2CCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design for 2 2 Cyclohexyloxy Phenyl Ethanol

Retrosynthetic Analysis of the 2-(2-(Cyclohexyloxy)phenyl)ethanol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.gov For this compound, the primary disconnections involve the ether linkage and the ethyl alcohol chain.

Disconnection Approach 1: Ether Bond Cleavage

The most logical retrosynthetic disconnection is the C-O bond of the ether. This leads to two key precursors: 2-hydroxyphenylethanol and a cyclohexylating agent. This approach simplifies the synthesis to an etherification reaction between a phenol (B47542) and a cyclohexyl derivative.

Disconnection Approach 2: C-C Bond Cleavage of the Ethyl Chain

Established Synthetic Routes for Analogous Phenylethanol and Cyclohexyloxy-Aromatic Compounds

The synthesis of this compound can be informed by established methods for preparing similar molecules, such as phenylethanols and cyclohexyloxy-aromatic compounds.

Etherification Reactions for Aryl Alkyl Ether Formation

The formation of the aryl alkyl ether bond is a critical step. Several methods are available for the etherification of phenols. organic-chemistry.orgorganic-chemistry.org

Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide with a cyclohexyl halide. While effective, it can be limited by competing elimination reactions with secondary halides like cyclohexyl bromide.

Mitsunobu Reaction: This reaction allows for the coupling of a phenol with an alcohol (cyclohexanol) using triphenylphosphine (B44618) and a dialkyl azodicarboxylate. organic-chemistry.org It often proceeds with high stereoselectivity.

Catalytic Etherification: Various catalytic systems, including those based on copper or palladium, can facilitate the coupling of phenols with alcohols or their derivatives. organic-chemistry.org

Acid-Catalyzed Etherification: The reaction of a phenol with cyclohexanol (B46403) or cyclohexene (B86901) in the presence of a strong acid catalyst can also yield the desired ether, although regioselectivity can be a concern with substituted phenols. researchgate.netpnnl.gov

Transformations Involving Aromatic and Aliphatic Hydroxyl Groups

The presence of both a phenolic and an aliphatic hydroxyl group in precursors or intermediates requires chemoselective transformations. nih.gov Strategies to differentiate between these two functional groups are crucial. For instance, the greater acidity of the phenolic hydroxyl group allows for its selective deprotonation and subsequent reaction. nih.gov Protecting group strategies may also be employed to temporarily block one hydroxyl group while the other is being modified.

The conversion of hydroxylamino aromatic compounds to aminophenols can involve intramolecular transfer of hydroxyl groups, a mechanism observed in bacterial degradation pathways. nih.gov While not a direct synthetic route, this highlights the potential for intramolecular rearrangements in related structures. The content of aromatic and aliphatic hydroxyl groups in materials like lignin (B12514952) can be altered by various chemical treatments, demonstrating the reactivity differences between these groups. researchgate.net

Strategies for Constructing the Ethyl Chain and Phenolic Linkage

Several methods exist for constructing the 2-phenylethanol (B73330) framework.

Friedel-Crafts Reaction: The Friedel-Crafts reaction of a protected phenol or its ether derivative with ethylene (B1197577) oxide can introduce the hydroxyethyl (B10761427) group. However, this method can suffer from poor regioselectivity with substituted aromatics.

Grignard Reaction: The reaction of a Grignard reagent derived from a protected bromophenol with ethylene oxide is a common and effective method for creating the C-C bond of the ethyl chain. academicjournals.org

Reduction of Phenylacetic Acid Derivatives: The reduction of phenylacetic acid or its esters provides another route to 2-phenylethanol. academicjournals.org Various reducing agents can be employed for this transformation.

Synthesis from Styrene (B11656): Acid-catalyzed hydration of styrene derivatives can yield 1-phenylethanol, which would require further steps to obtain the 2-phenylethanol isomer. youtube.com

Novel Synthetic Approaches for this compound

Modern synthetic methods offer more efficient and selective routes to complex molecules.

Catalytic Hydrogenation of Aromatic Precursors for Cyclohexyl Ring Formation

A powerful strategy involves the catalytic hydrogenation of a corresponding phenyl ether precursor. chemicalbook.comgoogle.com For example, 2-(2-phenoxyphenyl)ethanol (B8605768) could be synthesized first, followed by the selective hydrogenation of the outer phenyl ring to a cyclohexyl ring.

Catalyst Selection: The choice of catalyst is critical for achieving high selectivity. Catalysts such as ruthenium on alumina (B75360) or palladium on carbon are often used for the hydrogenation of aromatic rings. google.commdpi.compnnl.gov

Reaction Conditions: The reaction conditions, including hydrogen pressure and temperature, must be carefully controlled to favor the hydrogenation of the desired aromatic ring without affecting other functional groups, such as the aliphatic alcohol or the other aromatic ring. pnnl.govncsu.edu Studies on the hydrogenation of diphenyl ether have shown that the reaction can proceed through a cyclohexyl phenyl ether intermediate. mdpi.compnnl.gov

The development of synthetic strategies for cyclic polymers and complex natural products often involves innovative ring-forming and ring-expansion reactions, which could potentially be adapted for the synthesis of the cyclohexyl moiety. mdpi.comresearchgate.netresearchgate.net

Functional Group Interconversions and Protecting Group Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com In the context of synthesizing this compound, the primary functional groups of interest are the hydroxyl (-OH) group of the ethanol (B145695) side chain and the ether linkage.

Key interconversions for the alcohol moiety include:

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. smolecule.com

Substitution: The hydroxyl group can be replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide. smolecule.com

During a multi-step synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org This is achieved using "protecting groups." wikipedia.orguchicago.edu For the hydroxyl group in a precursor to this compound, several protecting group strategies can be employed. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal (deprotection) afterward. uchicago.edufiveable.me

Silyl ethers are commonly used to protect alcohols due to their ease of installation and tunable stability. fiveable.melibretexts.org The stability varies based on the steric bulk of the substituents on the silicon atom. fiveable.me

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Relative Stability |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid, fluoride (B91410) ions | Least Stable |

| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Acid, fluoride ions (e.g., TBAF) | More Stable |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Acid, fluoride ions | Very Stable |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | Acid, fluoride ions | Very Stable |

Table 1: Common Silyl Ether Protecting Groups for Alcohols. fiveable.melibretexts.org

Other protecting groups for alcohols include esters like acetate (B1210297) (Ac) or pivaloate (Piv), and ethers like methoxymethyl (MOM) or benzyl (B1604629) (Bn). libretexts.org The selection of a specific group is critical; for instance, a benzyl group can be removed by hydrogenolysis, a condition that might also reduce other functionalities in the molecule if not planned carefully. libretexts.org The ideal protecting group is introduced efficiently, is stable to the desired reaction conditions, and can be removed selectively in high yield without affecting the rest of the molecule. uchicago.edu

Stereoselective Synthesis Considerations for Analogous Chiral Centers

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when designing analogs that possess chiral centers. For instance, if a substituent were present on the cyclohexyl ring or the ethanol chain, stereoisomers would be possible. Achieving high enantiomeric purity in such cases requires the use of asymmetric reactions.

A relevant example is the synthesis of chiral 2-phenylcyclohexanol, a structurally related compound. One established method for creating chiral diols, which can be precursors to chiral amino alcohols or other derivatives, is the Sharpless Asymmetric Dihydroxylation. This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand to induce facial selectivity in the dihydroxylation of an alkene.

In the synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol from 1-phenylcyclohexene, the following reagents are used to achieve high stereoselectivity. orgsyn.org

| Reagent/Component | Function |

| 1-Phenylcyclohexene | Substrate |

| Potassium Osmat Dihydrate | Osmium Catalyst |

| (DHQD)₂PHAL | Chiral Ligand |

| Potassium Ferricyanide | Stoichiometric Oxidant |

| Potassium Carbonate | Base |

| Methanesulfonamide | Co-catalyst/Additive |

Table 2: Key Reagents for Sharpless Asymmetric Dihydroxylation of 1-Phenylcyclohexene. orgsyn.org

The chiral ligand, a derivative of dihydroquinidine (B8771983) ((DHQD)₂PHAL), creates a chiral environment around the osmium catalyst, directing the oxidation to one face of the double bond, resulting in the formation of the desired enantiomer in high excess. orgsyn.org The resulting chiral diol can then undergo further transformations. For example, a diol can be converted to a cyclic sulfate (B86663) and opened with a nucleophile to generate a chiral alcohol with inverted stereochemistry at one center, a common strategy for accessing trans-isomers. orgsyn.org Such methodologies could be adapted to synthesize chiral analogs of this compound with controlled stereochemistry.

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing a synthetic process to maximize yield and efficiency is critical for both laboratory-scale and industrial applications. mdpi.com This involves a systematic investigation of reaction parameters to find the conditions that afford the highest output of the desired product with minimal byproducts and cost. mdpi.commdpi.com

For syntheses related to phenylethanol structures, such as the catalytic hydrogenation of styrene oxide to 2-phenylethanol, several factors are key to maximizing selectivity and yield. google.com

| Parameter | Influence on Reaction | Optimized Conditions (Example) |

| Catalyst | Determines reaction rate and pathway. | Supported platinum group metals (e.g., Pd/C, Pt/C). google.com |

| Promoter | Can significantly enhance catalyst activity and selectivity. | Addition of a base (organic or inorganic, e.g., NaOH) to suppress side reactions. google.com |

| pH | Affects the reaction pathway, particularly in preventing undesired ring-opening byproducts. | Maintaining a basic pH (e.g., 12-13) can favor the desired product. google.com |

| Temperature | Influences reaction rate; too high can lead to decomposition or side reactions. | A range of 40-120°C is often optimal. google.com |

| Hydrogen Pressure | Higher pressure generally increases the rate of hydrogenation. | Typically in the range of 50-800 psig. google.com |

| Solvent | Solubilizes reactants and can influence reaction outcomes. | Alcohols are commonly used as solvents. google.com |

Table 3: Parameters for Optimization in the Catalytic Hydrogenation of Styrene Oxide. google.com

Mechanistic Investigations of Chemical Reactions Involving 2 2 Cyclohexyloxy Phenyl Ethanol and Its Derivatives

Elucidation of Reaction Pathways for Ether Bond Formation

The formation of the ether linkage is a cornerstone of organic synthesis, and various methods have been developed to construct this functional group. Traditional approaches like the Williamson ether synthesis involve the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. youtube.com However, for more complex molecules like those derived from 2-(2-(Cyclohexyloxy)phenyl)ethanol, alternative and more versatile methods are often required.

One such modern approach involves the use of PhenoFluor in conjunction with a silyl-protected phenol (B47542) and an alcohol. nih.gov Mechanistic studies, including ¹⁸O labeling experiments, have demonstrated that in this reaction, the oxygen atom in the resulting ether product originates from the phenol component. nih.gov This finding distinguishes the reaction from classical etherification pathways. The reaction is believed to proceed through a mechanism that is distinct from conventional methods like the Mitsunobu reaction, as it can be used to form diaryl ethers, a transformation not accessible through a standard SN2 pathway. nih.gov The reaction's success with a broad range of functional groups, including those that are problematic for traditional methods, underscores the unique nature of its reaction pathway. nih.gov

The general scheme for this ether bond formation can be represented as follows:

| Reactant 1 | Reactant 2 | Reagent | Conditions | Product |

| Phenol | Primary or Secondary Alcohol | PhenoFluor, TMS-imidazole | Dioxane, 60°C | Alkyl Aryl Ether |

This method's ability to tolerate various functional groups highlights its synthetic utility. nih.gov For instance, substituted salicylaldehydes, which are incompatible with Mitsunobu conditions due to side reactions, can be successfully converted to their corresponding ethers using this protocol. nih.gov

Another significant area of ether synthesis involves transition-metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are widely employed for the formation of diaryl ethers. organic-chemistry.org These reactions often proceed through catalytic cycles involving oxidative addition, ligand exchange, and reductive elimination. The choice of ligand and base can significantly influence the reaction's efficiency and substrate scope. organic-chemistry.org While the specific application of these methods to this compound is not explicitly detailed in the provided context, the general principles of these catalyzed reactions provide a framework for understanding potential synthetic routes to its derivatives.

Mechanistic Insights into Carbon-Carbon and Carbon-Oxygen Bond Transformations

The cleavage and formation of carbon-carbon and carbon-oxygen bonds are fundamental processes in the reactions of this compound and its analogs.

The cleavage of the ether bond in compounds like this compound can occur through either homolytic or heterolytic pathways, largely dependent on the reaction conditions.

Heterolytic Cleavage: In the presence of strong acids like HBr or HI, ethers undergo cleavage via a heterolytic mechanism. youtube.com The reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group (an alcohol). youtube.com The subsequent step involves nucleophilic attack by the halide ion. The regioselectivity of this cleavage depends on the nature of the groups attached to the oxygen. In the case of an alkyl aryl ether, the cleavage typically occurs in a way that the halide attaches to the alkyl group, and the phenol is regenerated. This is because the aryl C-O bond is stronger and less prone to cleavage. The mechanism can proceed via either an SN1 or SN2 pathway at the alkyl carbon, depending on its substitution pattern.

Homolytic Cleavage: While less common for simple ethers under typical laboratory conditions, homolytic cleavage can be induced by high temperatures or photochemical methods. This process involves the breaking of a bond to generate two radical species. In the context of more complex transformations, such as those involving transition metal catalysts, single-electron transfer (SET) processes can lead to radical intermediates, which then undergo further reactions.

Catalysts play a pivotal role in directing the course of chemical reactions, often by providing lower energy pathways and enabling transformations that are otherwise difficult to achieve.

In the context of ether synthesis, transition metals like palladium and copper are instrumental. organic-chemistry.org For instance, in the Buchwald-Hartwig amination, a palladium catalyst is used to form C-N bonds, and analogous C-O bond-forming reactions for diaryl ether synthesis have been developed. organic-chemistry.org The mechanism of these reactions typically involves a catalytic cycle where the metal center shuttles between different oxidation states. The choice of ligand coordinated to the metal is crucial in modulating the catalyst's reactivity and selectivity. Bulky electron-rich phosphine (B1218219) ligands, for example, have been shown to be effective in promoting the reductive elimination step that forms the C-O bond. organic-chemistry.org

Cobalt catalysis has also emerged as a powerful tool for C-C and C-O bond formation. In a photoreductive coupling reaction, a cobalt(II) complex can be reduced to a cobalt(I) species, which then participates in an oxidative cyclization with an aldehyde and an alkyne. snnu.edu.cn This process generates a cobaltacyclic intermediate, and subsequent protonolysis steps deliver the final product. snnu.edu.cn Such catalytic systems can offer high levels of enantioselectivity and diastereoselectivity, providing access to complex chiral molecules. snnu.edu.cn

The following table summarizes the role of different catalysts in ether bond formation:

| Catalyst System | Reaction Type | Mechanistic Feature |

| Palladium/Ligand | Diaryl Ether Synthesis | Catalytic cycle involving oxidative addition and reductive elimination. organic-chemistry.org |

| Copper(II) Acetate (B1210297) | Arylation of Phenols | Promotes coupling of arylboronic acids and phenols. organic-chemistry.org |

| Cobalt/Photoredox | Reductive Coupling | Single-electron transfer initiates oxidative cyclization. snnu.edu.cn |

Kinetic Studies and Rate-Determining Steps in Analogous Transformations

In the PhenoFluor-mediated etherification, the reaction proceeds at room temperature, but higher yields are achieved at elevated temperatures, suggesting a significant activation barrier. nih.gov The requirement of TMS-imidazole for the reaction to proceed indicates its crucial role in the reaction kinetics, likely by facilitating the formation of a key reactive intermediate. nih.gov

Isotopic Labeling and Mechanistic Probes

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. As mentioned earlier, an ¹⁸O labeling study was instrumental in understanding the mechanism of the PhenoFluor-mediated etherification. nih.gov By labeling the oxygen atom of the phenol, it was definitively shown that this oxygen is incorporated into the final ether product. nih.gov This experiment ruled out mechanisms where the oxygen from the alcohol component is incorporated.

Such labeling studies are invaluable for distinguishing between different possible reaction pathways. For instance, in catalyzed reactions, they can help to determine whether a particular bond cleavage or formation step is intramolecular or intermolecular.

Advanced Spectroscopic and Structural Characterization of 2 2 Cyclohexyloxy Phenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

Specific ¹H and ¹³C NMR spectral data for 2-(2-(Cyclohexyloxy)phenyl)ethanol are not available in the reviewed literature. For a complete structural assignment, these spectra would be essential to identify the chemical shifts and multiplicities of the protons and the chemical shifts of the carbon atoms in the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Detailed 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound, which are crucial for confirming the connectivity of protons and carbons and for studying through-space interactions, could not be found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Ionization Techniques (e.g., ESI, EI) and Fragmentation Patterns

While the molecular weight of this compound can be calculated, specific experimental mass spectra detailing the fragmentation patterns under different ionization techniques (e.g., EI, ESI) are not documented in the available sources.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental composition of this compound, was not found.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Experimental Infrared (IR) and Raman spectra for this compound are not available. These techniques would typically be used to identify characteristic vibrational modes of the functional groups present, such as the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the aromatic ring. libretexts.org

X-ray Diffraction Studies for Crystalline Structures and Intermolecular Interactions

For a compound like this compound, single-crystal X-ray diffraction would be the preferred method to obtain detailed structural information. This would involve growing a suitable single crystal of the compound, which can be achieved through methods like slow evaporation of a solution. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to solve the crystal structure.

The analysis of the diffraction data would yield key crystallographic parameters. These parameters, which would be presented in a table similar to the one below, define the unit cell—the basic repeating unit of the crystal lattice—and the symmetry of the crystal.

Illustrative Crystallographic Data for this compound (Note: The following data is representative and not based on published experimental results for this specific compound.)

| Parameter | Value |

| Chemical Formula | C₁₅H₂₂O₂ |

| Formula Weight | 234.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

In addition to the unit cell parameters, the analysis would reveal the precise coordinates of each atom in the molecule. This information is used to calculate bond lengths and angles, providing insight into the molecular geometry. For this compound, of particular interest would be the conformation of the cyclohexyloxy group relative to the phenyl ring and the orientation of the ethanol (B145695) side chain.

Furthermore, X-ray diffraction studies would illuminate the intermolecular interactions that stabilize the crystal packing. The presence of a hydroxyl group in the ethanol moiety suggests the potential for hydrogen bonding. These hydrogen bonds could form between the hydroxyl group of one molecule and the ether oxygen or the hydroxyl group of a neighboring molecule, leading to the formation of chains or more complex networks within the crystal. The phenyl rings could also participate in π-π stacking interactions, further contributing to the stability of the crystalline structure. A detailed analysis of these non-covalent interactions is essential for understanding the physical properties of the compound in its solid state.

While specific experimental data is not available, the methodology of X-ray diffraction remains the definitive tool for the structural elucidation of crystalline solids like this compound.

Theoretical Chemistry and Computational Studies of 2 2 Cyclohexyloxy Phenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. For 2-(2-(Cyclohexyloxy)phenyl)ethanol, these calculations would typically involve determining the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The electronic properties of the aromatic ring are significantly influenced by the cyclohexyloxy and the 2-hydroxyethyl substituents. The oxygen atom of the cyclohexyloxy group, being electronegative, will draw electron density from the cyclohexyl ring and donate it to the phenyl ring via resonance, while also exerting an inductive withdrawing effect. The 2-hydroxyethyl group is generally considered to be weakly deactivating.

The reactivity of this compound can be predicted by examining its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO energy indicates its ability to accept electrons, relating to its reactivity with nucleophiles. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

In related studies on phenylquinolinylethyne and phenylisoquinolinylethyne derivatives, quantum chemical calculations (at the 6-31G level) have been used to elucidate relationships between chemical structure and fluorescence characteristics by analyzing optimized geometries, energy levels, charges, and dipole moments in both ground and excited states. nih.gov Such approaches could be applied to this compound to predict its electronic and photophysical properties.

Furthermore, the reactivity of the phenolic hydroxyl group in similar compounds has been a subject of computational investigation. For instance, studies on the antioxidant properties of phenolic compounds often involve calculating the bond dissociation enthalpy (BDE) of the O-H bond to assess the ease of hydrogen atom donation to free radicals. explorationpub.com A lower BDE indicates a higher antioxidant potential. For this compound, the presence of the ortho-cyclohexyloxy group would likely influence the O-H BDE of the ethanol (B145695) moiety through steric and electronic effects.

An illustrative table of calculated electronic properties for a related substituted phenol (B47542) is presented below to demonstrate the type of data generated from quantum chemical calculations.

| Property | Calculated Value (Illustrative Example for a Substituted Phenol) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| O-H Bond Dissociation Enthalpy | 85 kcal/mol |

Note: These values are for illustrative purposes and are not the actual calculated values for this compound.

Conformational Analysis using Computational Methods

The flexibility of the cyclohexyloxy and ethyl side chains in this compound gives rise to a complex conformational landscape. Computational conformational analysis aims to identify all low-energy conformers and to understand the energy barriers between them. This is typically achieved through systematic or stochastic searches of the conformational space.

Methods like molecular mechanics (MM) are often used for an initial, rapid exploration of the vast number of possible conformations. The resulting low-energy structures can then be further refined using more accurate but computationally more expensive DFT methods. For example, conformational searches in HyperChem using MM+ molecular mechanics have been employed to study the stable conformers of [2.2]heterophanes. cwu.educwu.edu

In a study of phenolic compounds, the B3LYP method with the cc-pVTZ basis set was used to investigate their conformations. researchgate.net For p-cresol, the syn-conformation was found to be the most stable. researchgate.net The orientation of the hydroxyl group and its potential for intramolecular hydrogen bonding with the ether oxygen of the cyclohexyloxy group in this compound would be a key determinant of its conformational preferences. The cyclohexyl ring itself exists in a chair conformation, which can also undergo ring flipping, adding another layer of complexity to the conformational analysis.

The results of a conformational analysis are often presented as a potential energy surface, showing the energy of the molecule as a function of one or more dihedral angles. This allows for the visualization of the energy barriers separating different conformers.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its movements and interactions with other molecules. For this compound, MD simulations could be used to understand its behavior in a condensed phase, such as in a solvent or in an aggregated state.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over time. This allows for the study of dynamic processes such as conformational changes, diffusion, and the formation of intermolecular hydrogen bonds.

The aggregation behavior is important for understanding the macroscopic properties of the compound, such as its solubility, melting point, and viscosity. By simulating the system at different temperatures and concentrations, one can gain a detailed picture of the intermolecular forces at play. For instance, MD simulations have been employed to study the liquid-crystal phases of other complex organic molecules. nih.gov

Derivatization and Chemical Transformations of 2 2 Cyclohexyloxy Phenyl Ethanol

The chemical reactivity of 2-(2-(Cyclohexyloxy)phenyl)ethanol is characterized by its three main structural components: the primary hydroxyl group, the saturated cyclohexyl ring, and the substituted phenyl moiety. Each of these sites can be targeted for specific chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations are foundational for creating new molecular structures with potentially unique properties.

Catalysis in the Synthesis and Transformation of 2 2 Cyclohexyloxy Phenyl Ethanol

Application of Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis plays a crucial role in achieving selective transformations of molecules structurally related to 2-(2-(cyclohexyloxy)phenyl)ethanol. While specific studies on this exact compound are not prevalent in the provided results, the principles of homogeneous catalysis can be applied to its functional groups. For instance, gold-based homogeneous catalysts are known to activate π-systems like alkynes, allenes, and alkenes for nucleophilic attack. mdpi.com This could be relevant for introducing or modifying unsaturated functionalities within the cyclohexyloxy or phenyl rings of the target molecule.

Furthermore, homogeneous ruthenium and rhodium catalyst systems have demonstrated high selectivity in the hydrogenation of carbon dioxide to C2+ alcohols, including ethanol (B145695) and propanol, under relatively mild conditions. rsc.org Such catalytic systems could conceptually be adapted for selective reductions or other transformations on derivatives of this compound. The key advantage of homogeneous catalysis lies in the high degree of selectivity and the ability to tune the catalyst's electronic and steric properties at a molecular level to control the reaction outcome. mdpi.comrsc.org

Development and Utilization of Heterogeneous Catalysts

Heterogeneous catalysts are widely employed in the synthesis of fine chemicals due to their ease of separation and potential for reuse, contributing to more sustainable chemical processes. lianerossi.orge-bookshelf.de In the context of synthesizing precursors or analogues of this compound, such as 2-phenylethanol (B73330), heterogeneous catalysis is well-established. For example, the catalytic hydrogenation of styrene (B11656) oxide to 2-phenylethanol can be achieved with high selectivity using supported platinum group metal catalysts. google.com

The development of advanced heterogeneous catalysts often focuses on controlling the size, shape, and composition of metal nanoparticles supported on various materials like alumina (B75360) or silica. nih.govwiley.com For instance, silver-incorporated octahedral molecular sieve (Ag-OMS-2) catalysts with a nanofibrous structure have been shown to be highly active in the hydrogenation of acetophenone (B1666503) to 1-phenylethanol. researchgate.net Bimetallic catalysts, such as Ni-Au, have also been developed for the hydrogenolysis of related structures like 2-phenoxy-1-phenylethanol, demonstrating enhanced activity and stability. researchgate.net The choice of support material and the method of catalyst preparation are critical in determining the catalyst's performance, including its activity, selectivity, and lifespan. nih.govresearchgate.net

Table 1: Examples of Heterogeneous Catalysts in Related Syntheses

| Catalyst | Reactant | Product | Key Findings | Reference |

| Supported Platinum Group Metals | Styrene Oxide | 2-Phenylethanol | High selectivity and an alternative to traditional stoichiometric methods. | google.com |

| Ag-OMS-2 | Acetophenone | 1-Phenylethanol | Nanofibrous structure leads to high hydrogenation activity. | researchgate.net |

| Ir(1,5-COD)Cl/γ-Al₂O₃ | Cyclohexene (B86901) | Cyclohexane (B81311) | Highly active and long-lived catalyst for hydrogenation. | nih.gov |

| Ni-Au | 2-Phenoxy-1-phenylethanol | Phenolic compounds | Bimetallic system shows enhanced activity in hydrogenolysis. | researchgate.net |

Biocatalytic Approaches for Green Synthesis of Analogues

Biocatalysis has emerged as a powerful tool for the green synthesis of chiral compounds, offering high efficiency and enantioselectivity under mild reaction conditions. nih.gov While direct biocatalytic synthesis of this compound is not detailed in the search results, the synthesis of its analogues and precursors benefits significantly from enzymatic methods. For instance, the production of 2-phenylethanol has been achieved in engineered Escherichia coli through metabolic and enzymatic engineering. nih.govnih.gov

Enzymes, such as phenylpyruvate decarboxylase and aldehyde reductase, are key to these biosynthetic pathways. nih.gov Furthermore, biocatalytic approaches are used for the synthesis of chiral alcohols and other functionalized molecules. nih.govnih.gov These methods often involve the use of whole-cell biocatalysts or isolated enzymes, which can be immobilized to enhance stability and reusability. nih.govresearchgate.net The use of biocatalysis aligns with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions. nih.govmdpi.com

Photocatalysis and Electrocatalysis in Reaction Development

Photocatalysis and electrocatalysis represent modern approaches for driving chemical reactions using light or electrical energy, respectively. catkinas.com These methods are being explored for a variety of organic transformations. For example, the selective oxidation of 2-phenoxy-1-phenylethanol, a lignin (B12514952) model compound with structural similarities to our target molecule, has been demonstrated using a Cd-MOF/S/Ni–NiO composite material under photocatalytic conditions. rsc.org This process was coupled with hydrogen evolution, highlighting the potential for producing valuable chemicals and fuels simultaneously. rsc.org

In the realm of electrocatalysis, the oxidation of alcohols can be achieved with high efficiency. For instance, a nickel phosphate (B84403) electrocatalyst has been shown to effectively oxidize 5-hydroxymethylfurfural. catkinas.com Similarly, the photoelectrochemical oxidation of ethanol has been studied on TaON-based catalysts, demonstrating the conversion of an alcohol to acetate (B1210297) ions under visible light. researchgate.net These technologies offer promising avenues for the selective transformation of the ethanol side chain in this compound. Enantioselective photocatalysis is also a rapidly growing field, offering strategies for creating enantioenriched products by merging photocatalysis with enantioselective catalysis. beilstein-journals.orgnih.gov

Catalyst Characterization and Deactivation Studies

The characterization of catalysts is essential for understanding their structure-activity relationships and for developing more efficient and robust catalytic systems. A variety of techniques are employed to analyze both homogeneous and heterogeneous catalysts. For heterogeneous catalysts, methods such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and transmission electron microscopy (TEM) are used to determine the crystalline structure, surface functional groups, and particle size and morphology. nih.govresearchgate.net Temperature-programmed reduction (TPR) and desorption (TPD) can provide insights into the reducibility of metal oxides and the nature of active sites. researchgate.net

Catalyst deactivation is a critical aspect of industrial catalysis, and studies in this area aim to understand the mechanisms of activity loss and to develop strategies for catalyst regeneration. For supported metal catalysts, deactivation can occur through sintering of the metal particles, leaching of the active metal, or poisoning of the catalytic sites. lianerossi.org Understanding these deactivation pathways is crucial for designing long-lasting and economically viable catalytic processes.

Advanced Materials Science Applications of 2 2 Cyclohexyloxy Phenyl Ethanol Derivatives

Integration into Polymer Systems and Hybrid Materials

Derivatives of 2-(2-(Cyclohexyloxy)phenyl)ethanol can be incorporated into polymer chains or blended with existing polymers to create materials with tailored properties. The introduction of the cyclohexyloxy phenyl group can enhance thermal stability, modify solubility characteristics, and improve the mechanical properties of the resulting polymers. For instance, the bulky cyclohexyl group can increase the glass transition temperature (Tg) of polymers by restricting chain mobility. Furthermore, the hydroxyl group of the ethanol (B145695) moiety provides a reactive site for polymerization or for grafting onto other polymer backbones, leading to the formation of copolymers and hybrid materials.

The amphipathic nature of certain derivatives, arising from the hydrophobic cyclohexyl and phenyl groups and the hydrophilic hydroxyl group, can be exploited in the creation of polymer-based surfactants and compatibilizers for immiscible polymer blends. Research into related phenylethanol derivatives has shown that their interaction with polymer matrices can significantly alter the material's surface properties and bulk morphology.

Exploration in Supramolecular Chemistry and Self-Assembled Structures

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Derivatives of this compound are well-suited for this purpose due to the variety of non-covalent interactions they can engage in.

The molecular architecture of this compound derivatives facilitates a range of non-covalent interactions that are crucial for the formation of supramolecular assemblies. nih.gov

Hydrogen Bonding: The primary hydroxyl group is a classic hydrogen bond donor and acceptor. This allows for the formation of strong, directional interactions with other molecules, including other derivatives, solvents, or components of a material matrix.

π-π Stacking: The presence of the phenyl ring enables π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. These interactions contribute to the stability of layered or columnar structures.

Computational studies and experimental analyses, such as X-ray crystallography on related molecules, have been instrumental in understanding the geometry and energetic contributions of these diverse non-covalent interactions. researchgate.netnih.gov

By carefully designing the substituents on the this compound core, it is possible to program the self-assembly of these molecules into specific, ordered architectures. For example, the introduction of additional functional groups that can participate in complementary hydrogen bonding patterns can lead to the formation of one-dimensional chains, two-dimensional sheets, or even complex three-dimensional networks.

The interplay between the different non-covalent interactions dictates the final supramolecular structure. The balance between the dispersive forces of the bulky cyclohexyl group and the directional nature of hydrogen bonds and π-π stacking can be fine-tuned to control the morphology of the resulting self-assembled materials.

Potential in Functional Materials (e.g., optical, electronic, membranes, surfactants)

The unique combination of structural features in this compound derivatives opens up possibilities for their use in a variety of functional materials.

Optical Materials: The incorporation of chromophoric or fluorophoric moieties into the molecular structure could lead to materials with interesting photophysical properties. The rigid, well-defined packing in self-assembled structures can influence properties like fluorescence quantum yield and emission wavelength.

Electronic Materials: While not inherently conductive, derivatives could be designed to act as host materials for conductive guests or as components in organic field-effect transistors (OFETs) where the ordered packing can facilitate charge transport.

Membranes: The amphipathic nature of some derivatives makes them candidates for the formation of synthetic membranes. mdpi.com The self-assembly of these molecules could lead to membranes with controlled pore sizes and specific transport properties. Studies on related 2-phenylethanol (B73330) derivatives have shown their ability to insert into and disrupt lipid bilayers, suggesting potential applications in this area. mdpi.com

Surfactants: The balance between the hydrophobic (cyclohexyloxy, phenyl) and hydrophilic (ethanol) parts of the molecule is a key characteristic of surfactants. These derivatives could find use as emulsifiers, foaming agents, or dispersants in various industrial formulations.

Role as a Building Block for Specialty Chemicals and Intermediates

Beyond its direct use in materials, this compound serves as a versatile building block for the synthesis of more complex specialty chemicals. smolecule.com The reactive hydroxyl group can be readily converted into other functional groups, such as esters, ethers, and halides, through standard organic transformations. smolecule.com This allows for the integration of the unique cyclohexyloxy-phenyl-ethyl scaffold into a wide range of target molecules.

For example, it can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances, where the specific combination of steric bulk and electronic properties conferred by the cyclohexyloxy phenyl group can be advantageous. smolecule.com The broader category of ethanol derivatives is recognized for its importance as a renewable building block for fuels and chemicals. pnnl.gov Similarly, other versatile building blocks are crucial for the synthesis of Active Pharmaceutical Ingredients (APIs) and fine chemicals. dkshdiscover.com

Green Chemistry Principles in the Research and Development of 2 2 Cyclohexyloxy Phenyl Ethanol

Adherence to the Twelve Principles of Green Chemistry

The synthesis of 2-(2-(Cyclohexyloxy)phenyl)ethanol in modern chemical research aims to align with the twelve foundational principles of green chemistry. These principles provide a framework for chemists to design more environmentally benign chemical processes. The focus is on preventing waste, maximizing the incorporation of all materials used in the process into the final product (atom economy), and using and generating substances that possess little or no toxicity to human health and the environment.

Research efforts are directed towards developing synthetic routes that are inherently safer, reducing the risk of accidents such as explosions or fires. This includes the careful selection of reagents and reaction conditions to minimize potential hazards. Furthermore, the design of energy-efficient processes is a key consideration, aiming to conduct reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Utilization of Sustainable Solvents and Solvent-Free Reaction Conditions

A significant aspect of greening the synthesis of this compound involves the strategic use of solvents. Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution and health risks. Therefore, research is exploring the use of more sustainable alternatives. These include water, supercritical fluids like CO2, and ionic liquids, which have lower toxicity and environmental impact.

In an ideal green synthesis, reactions are conducted under solvent-free conditions. This approach completely eliminates the environmental and health issues associated with solvent use. For the synthesis of this compound, solid-state reactions or reactions where one of the reactants acts as the solvent are being investigated as viable solvent-free alternatives.

Implementation of Renewable Feedstocks and Maximization of Atom Economy

The shift towards a bio-based economy necessitates the use of renewable feedstocks in chemical synthesis. For this compound, this involves exploring starting materials derived from biomass rather than petroleum. Potential renewable sources for the key structural components of the molecule, such as the phenyl and cyclohexyl groups, are being actively researched.

Maximizing atom economy is another critical principle in the green synthesis of this compound. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy are designed to incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing the generation of waste byproducts.

Energy-Efficient Synthesis Techniques

To reduce the carbon footprint associated with the synthesis of this compound, energy-efficient techniques are being employed. These methods often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

Microwave-assisted synthesis, for instance, utilizes microwave radiation to heat the reaction mixture directly and uniformly, often resulting in dramatic rate enhancements. Ultrasound-assisted synthesis, or sonochemistry, uses the energy of sound waves to create localized high-pressure and high-temperature zones, which can accelerate reactions. Photochemistry, the use of light to initiate chemical reactions, offers another energy-efficient pathway that can often be conducted at room temperature.

Waste Reduction and Valorization Strategies

A cornerstone of green chemistry is the minimization of waste. In the context of producing this compound, this involves designing synthetic pathways that produce minimal byproducts. The selection of highly selective catalysts and optimizing reaction conditions are key strategies to achieve this goal.

Future Research Directions and Unexplored Avenues for 2 2 Cyclohexyloxy Phenyl Ethanol

Development of Highly Efficient and Selective Synthetic Routes

The classical synthesis of 2-(2-(Cyclohexyloxy)phenyl)ethanol and related aryl ethers often relies on traditional methods such as the Williamson ether synthesis. beilstein-journals.org However, these methods can suffer from drawbacks like poor functional group tolerance and the need for harsh reaction conditions. nih.gov Future research should focus on developing more sophisticated, efficient, and selective synthetic strategies.

Modern catalytic systems, particularly those based on palladium and copper, have revolutionized aryl ether synthesis. organic-chemistry.orgacs.org The application of advanced ligand systems, such as those based on phosphines or phenanthrolines, could significantly improve the efficiency of coupling reactions between a substituted phenylethanol precursor and a cyclohexyl halide or alcohol. organic-chemistry.org For instance, the use of tBuBrettPhos Pd G3 as a precatalyst has shown high efficacy in the cross-coupling of (hetero)aryl bromides with fluorinated alcohols, a strategy that could be adapted for the synthesis of this compound. acs.org

Furthermore, exploring alternative, metal-free arylation methods, such as those employing diaryliodonium salts or S-arylphenothiaziniums, could provide milder and more environmentally benign synthetic pathways. organic-chemistry.org High-throughput screening of various catalysts and reaction conditions will be instrumental in identifying optimal synthetic protocols. chemspeed.comsigmaaldrich.com The development of stereoselective synthesis routes to produce specific enantiomers of this compound is another critical area, as different stereoisomers may exhibit distinct biological activities or material properties. numberanalytics.commdpi.com

Table 1: Potential Catalytic Systems for Enhanced Synthesis

| Catalyst Type | Ligand/Precatalyst Example | Potential Advantages |

| Palladium-based | tBuBrettPhos Pd G3 | Short reaction times, high functional group tolerance. acs.org |

| Copper-based | Me4Phen | Mild reaction conditions, broad substrate scope. organic-chemistry.org |

| Metal-free | Diaryliodonium salts | Avoidance of transition metal contamination. organic-chemistry.org |

Deeper Exploration of Structure-Property Relationships in Advanced Materials

The unique molecular architecture of this compound suggests its potential as a building block for advanced materials. The rigid cyclohexyl group and the aromatic phenyl ring can impart specific properties to polymers and other materials. rsc.org A systematic investigation into the structure-property relationships of polymers incorporating this compound is a significant and unexplored research avenue.

By copolymerizing this compound with various monomers, it may be possible to tune the resulting material's thermal and mechanical properties. rsc.org For example, the introduction of the bulky cyclohexyloxy group could influence the polymer's glass transition temperature, crystallinity, and ultimate tensile strength. rsc.org The stereochemistry of the cyclopropane (B1198618) ring has been shown to affect the thermomechanical properties of polyesters, and a similar influence could be expected from the cyclohexyl group in polymers derived from this compound. rsc.org

Future research should focus on synthesizing a series of polymers with varying concentrations of the this compound monomer and systematically characterizing their properties. This data will be crucial for understanding how the molecular structure translates to macroscopic material performance, potentially leading to the development of new specialty polymers with tailored characteristics for specific applications.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for seamless multi-step reactions. acs.orgnih.govrsc.org The synthesis of this compound is a prime candidate for adaptation to a flow chemistry process.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. acs.org The use of packed-bed reactors with solid-supported catalysts could further enhance the efficiency and sustainability of the synthesis by allowing for easy catalyst recovery and reuse. acs.org The integration of in-line purification and analysis techniques would allow for a fully automated, end-to-end synthesis of the target compound. beilstein-journals.org

Automated synthesis platforms, which can perform numerous reactions in parallel, are invaluable for the rapid optimization of reaction conditions. sigmaaldrich.comchemistryworld.com By employing such systems, researchers can efficiently screen a wide range of catalysts, solvents, and temperatures to identify the ideal conditions for the synthesis of this compound and its derivatives. sigmaaldrich.com This high-throughput approach can significantly accelerate the discovery of novel and improved synthetic routes. chemspeed.com

Advanced In-situ Characterization Techniques for Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is fundamental to optimizing any chemical synthesis. Advanced in-situ characterization techniques provide real-time insights into the reaction progress, allowing for precise control and a deeper understanding of the underlying chemical transformations. acs.orgnih.govspectroscopyonline.com

For the synthesis of this compound, techniques such as in-situ Raman and mid-infrared (MIR) spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products throughout the reaction. acs.orgnih.gov This data can be used to develop kinetic models and to identify potential bottlenecks or side reactions. For instance, in-situ Raman spectroscopy has been successfully used for the end-point detection of an etherification reaction, a methodology directly applicable to the synthesis of the target compound. acs.org

Mass spectrometry can also be utilized for online reaction monitoring, providing detailed information about the molecular species present in the reaction mixture. nih.gov The combination of these in-situ techniques with automated flow chemistry systems would create a powerful platform for the development and optimization of the synthesis of this compound.

Table 2: In-situ Characterization Techniques for Reaction Monitoring

| Technique | Information Provided | Potential Application |

| In-situ Raman Spectroscopy | Real-time concentration of reactants and products. acs.org | End-point detection and kinetic modeling of the etherification reaction. acs.org |

| In-situ Mid-Infrared (MIR) Spectroscopy | Functional group analysis and concentration profiles. nih.gov | Monitoring the disappearance of starting materials and the formation of the ether linkage. |

| On-line Mass Spectrometry | Identification of intermediates and byproducts. nih.gov | Mechanistic studies and impurity profiling. |

| In-line NMR | Real-time monitoring of reaction conversion. rsc.org | Optimization of reaction times and conditions in flow synthesis. rsc.org |

Theoretical and Computational Advancements for Predictive Modeling

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research, enabling the prediction of reaction outcomes and the design of new molecules with desired properties. nih.govastrixinc.comeurekalert.orgacs.orgarxiv.orgrjptonline.orgresearchgate.netnexocode.comresearchgate.net These predictive modeling approaches hold significant promise for accelerating research into this compound.

Density functional theory (DFT) calculations can be used to investigate the reaction mechanisms of different synthetic routes, helping to identify the most energetically favorable pathways and to understand the role of catalysts. acs.org For example, computational studies have been used to probe the kinetic barriers and site selectivity in the reactions of ethers. nih.gov Such studies on this compound could provide valuable insights for designing more selective synthetic methods.

Machine learning algorithms, trained on large datasets of chemical reactions, can predict the outcome of a given reaction with increasing accuracy. eurekalert.orgacs.orgarxiv.orgrjptonline.org By applying these models to the synthesis of this compound, researchers could virtually screen a vast number of potential reaction conditions to identify the most promising ones for experimental investigation. acs.org Furthermore, predictive models can be developed to correlate the molecular structure of derivatives of this compound with their potential biological activity or material properties, guiding the synthesis of new and improved compounds. astrixinc.comnexocode.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-(Cyclohexyloxy)phenyl)ethanol, and how can reaction conditions be tailored to improve yield?

- Methodology : A viable route involves nucleophilic substitution followed by reduction. For example, cyclohexanol can react with 2-(2-bromophenyl)ethanol under basic conditions (e.g., K₂CO₃ in DMF) to form the cyclohexyloxy intermediate. Subsequent reduction of the ester group (if present) using NaBH₄ or LiAlH₄ yields the final alcohol .

- Optimization : Reaction temperature (50–80°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 for cyclohexanol:bromide) significantly affect yields. Monitor progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in NMR or mass spectrometry data?

- Analytical Workflow :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂/CH groups. The cyclohexyloxy group’s protons (δ 1.2–1.8 ppm) and aromatic protons (δ 6.8–7.4 ppm) should show distinct splitting patterns .

- GC-MS : Look for fragmentation patterns (e.g., loss of H₂O [M-18] or cleavage at the ether linkage). Compare with databases like NIST or PubChem .

Q. What solvent systems are compatible with this compound in biological assays, and how do they impact stability?

- Compatible Solvents : Ethanol, DMSO (≤5% v/v), or PEG-400. Avoid chlorinated solvents (e.g., chloroform) due to potential toxicity in cell-based assays .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., cyclohexylphenol derivatives) .

Advanced Research Questions

Q. How does the cyclohexyloxy substituent influence the compound’s antibacterial activity compared to other aryl ether analogs?

- Structure-Activity Relationship (SAR) : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with analogs like 2-(2-(ethoxy)phenyl)ethanol. The cyclohexyl group’s hydrophobicity may enhance membrane penetration but reduce solubility .

- Experimental Design : Use broth microdilution assays (CLSI guidelines) with 96-well plates. Include positive controls (e.g., ampicillin) and solvent controls .

Q. What metabolic pathways degrade this compound in mammalian systems, and how can metabolites be identified?

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Phase I metabolism likely involves oxidation of the ethanol moiety to carboxylic acid, while Phase II may produce glucuronide conjugates .

- Key Enzymes : CYP2E1 and CYP3A4 are probable contributors. Use inhibitors (e.g., ketoconazole for CYP3A4) to confirm pathways .

Q. Can computational modeling predict the compound’s binding affinity to neuronal receptors, such as GABAₐ, and guide derivatization?

- In Silico Approach : Perform molecular docking (AutoDock Vina) using GABAₐ receptor crystal structures (PDB: 6HUP). The cyclohexyloxy group’s conformation may sterically hinder binding compared to smaller substituents .

- Validation : Synthesize top-scoring analogs (e.g., replacing cyclohexyl with cyclopentyl) and test via electrophysiology (patch-clamp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.